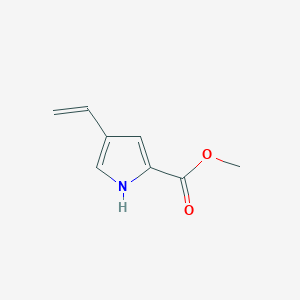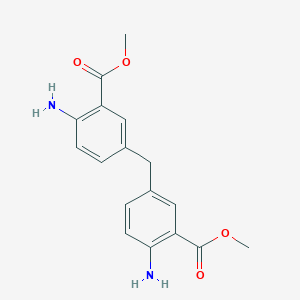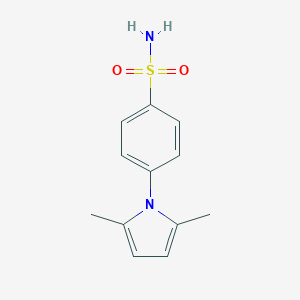![molecular formula C13H17NO3 B188417 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436811-25-5](/img/structure/B188417.png)
3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (3-PBCA) is a cyclic organic compound that has been used in a variety of scientific research applications. It is a naturally occurring metabolite in some species of bacteria, and is also known as a “bicyclic pyrrolidine”. 3-PBCA has been studied for its potential applications in biochemistry, physiology, and pharmaceutical research.
Scientific Research Applications
3-PBCA has been studied for its potential applications in biochemistry, physiology, and pharmaceutical research. In biochemistry, 3-PBCA has been used as a substrate in enzymatic assays to study the catalytic activity of enzymes. In physiology, 3-PBCA has been used to study the effects of hormones on cellular processes. In pharmaceutical research, 3-PBCA has been used to study the pharmacokinetics of drugs.
Mechanism of Action
The mechanism of action of 3-PBCA is not fully understood. However, it is believed that 3-PBCA binds to specific receptors in cells, which triggers a cascade of biochemical reactions that can lead to changes in cellular processes. The exact mechanism of action of 3-PBCA is still under investigation.
Biochemical and Physiological Effects
3-PBCA has been studied for its potential effects on biochemical and physiological processes. In particular, 3-PBCA has been shown to affect the activity of enzymes, hormones, and other molecules involved in cellular processes. It has also been shown to affect the expression of genes, which can lead to changes in cellular processes.
Advantages and Limitations for Lab Experiments
3-PBCA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Furthermore, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, 3-PBCA has some limitations for use in laboratory experiments. It is a relatively weak compound, and it has a low solubility in water.
Future Directions
There are several potential future directions for research involving 3-PBCA. One potential direction is to further investigate its mechanism of action, in order to better understand how it affects cellular processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 3-PBCA, such as its potential use in the treatment of diseases. Finally, 3-PBCA could be used in combination with other compounds to explore synergistic effects on biochemical and physiological processes.
Synthesis Methods
3-PBCA can be synthesized in a three-step process. The first step involves the condensation of 1-methyl-2-pyrrolidone and bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in aqueous solution. The second step involves the hydrolysis of the resulting product with hydrochloric acid in aqueous solution. The third step involves the purification of the product using column chromatography. This method of synthesis has been used in various studies to obtain 3-PBCA in a pure form.
properties
IUPAC Name |
3-(pyrrolidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12(14-5-1-2-6-14)10-8-3-4-9(7-8)11(10)13(16)17/h3-4,8-11H,1-2,5-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQJAWYQRNBTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2C3CC(C2C(=O)O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389873 |
Source


|
| Record name | 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
CAS RN |
436811-25-5 |
Source


|
| Record name | 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
